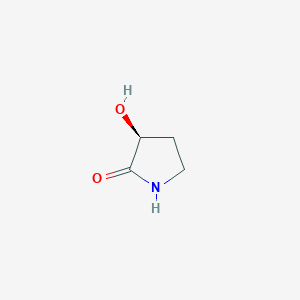
2-(2,4-Difluorphenoxy)propansäure
Übersicht
Beschreibung
2-(2,4-Difluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8F2O3. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes .
Mode of Action
Compounds with similar structures, like 2,4-d, are known to alter the plasticity of cell walls, influence protein production, and increase ethylene production . These changes can lead to abnormal and excessive cell division and growth, damaging vascular tissue .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways related to cell growth and division .
Result of Action
Similar compounds are known to cause abnormal and excessive cell division and growth, leading to damage in vascular tissue .
Action Environment
Similar compounds are known to be highly soluble in water, have low volatility, and are quite mobile .
Biochemische Analyse
Biochemical Properties
2-(2,4-Difluorophenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis. The compound acts as an inhibitor, binding to the enzyme’s active site and preventing the conversion of acetyl-CoA to malonyl-CoA . Additionally, 2-(2,4-Difluorophenoxy)propanoic acid interacts with various proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-(2,4-Difluorophenoxy)propanoic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. The compound affects gene expression by modulating transcription factors and other regulatory proteins . In cellular metabolism, 2-(2,4-Difluorophenoxy)propanoic acid alters the balance of metabolic fluxes, leading to changes in the levels of key metabolites . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenoxy)propanoic acid exerts its effects through specific binding interactions with target biomolecules. The compound inhibits acetyl-CoA carboxylase by binding to its biotin carboxylase domain, thereby blocking the enzyme’s activity . This inhibition leads to a decrease in malonyl-CoA levels, which in turn affects fatty acid synthesis and other related metabolic pathways . Additionally, 2-(2,4-Difluorophenoxy)propanoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Difluorophenoxy)propanoic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to 2-(2,4-Difluorophenoxy)propanoic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenoxy)propanoic acid in animal models vary with dosage. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and disruptions in lipid metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(2,4-Difluorophenoxy)propanoic acid is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound can also affect the levels of key metabolites, such as malonyl-CoA and acetyl-CoA, by modulating enzyme activities and metabolic fluxes . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(2,4-Difluorophenoxy)propanoic acid is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of 2-(2,4-Difluorophenoxy)propanoic acid are influenced by factors such as concentration gradients, membrane permeability, and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenoxy)propanoic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity . Understanding the subcellular localization of 2-(2,4-Difluorophenoxy)propanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)propanoic acid typically involves the reaction of 2,4-difluorophenol with a suitable propanoic acid derivative. One common method is the esterification of 2,4-difluorophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Difluorophenoxy)propanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenoxy)propanoic acid
- 2-(2,4-Dibromophenoxy)propanoic acid
- 2-(2,4-Dimethylphenoxy)propanoic acid
Uniqueness
2-(2,4-Difluorophenoxy)propanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKAFGLBHPKARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408770 | |
| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52043-21-7 | |
| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Glycine, N-[(2,4-dimethoxyphenyl)methyl]-](/img/structure/B1311963.png)




![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)


![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)



